3-Chloropropyl(triphenyl)phosphanium;gold

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

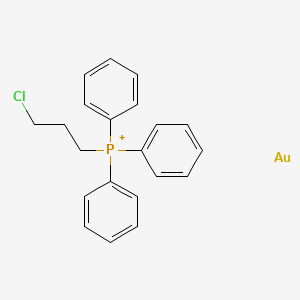

3-Chloropropyl(triphenyl)phosphanium;gold is a coordination complex that consists of a gold atom coordinated to a triphenylphosphine ligand and a 3-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropropyl(triphenyl)phosphanium;gold typically involves the reaction of chloroauric acid (HAuCl₄) with triphenylphosphine (PPh₃) in the presence of a 3-chloropropyl group. The reaction is usually carried out in an ethanol solution at room temperature. The general reaction scheme is as follows :

HAuCl4+PPh3+3-chloropropyl group→this compound+by-products

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyl(triphenyl)phosphanium;gold undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of gold.

Reduction: It can be reduced to form gold nanoparticles or other reduced gold species.

Substitution: The 3-chloropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions, reducing agents like sodium borohydride (NaBH₄) for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions may produce gold nanoparticles.

Scientific Research Applications

Catalytic Applications

3-Chloropropyl(triphenyl)phosphanium gold serves as an effective catalyst in organic reactions. Its unique structure allows it to facilitate various transformations, including:

- Cross-Coupling Reactions : This compound can promote reactions between organic halides and nucleophiles, leading to the formation of carbon-carbon bonds.

- Hydrogenation Reactions : It can catalyze the addition of hydrogen to unsaturated compounds, enhancing the synthesis of saturated products.

- Oxidation Reactions : The compound has been utilized in oxidizing alcohols to aldehydes or ketones, demonstrating versatility in functional group interconversion.

The effectiveness of 3-chloropropyl(triphenyl)phosphanium gold in these catalytic processes can be attributed to its ability to stabilize reactive intermediates and lower activation energies.

Research indicates that 3-chloropropyl(triphenyl)phosphanium gold exhibits notable biological activity, particularly in anticancer research. Key findings include:

- Induction of Apoptosis : Studies have shown that this compound can induce programmed cell death in various cancer cell lines. Its mechanism involves interaction with cellular components such as DNA and mitochondrial membranes, leading to cellular stress responses and apoptosis .

- Antimicrobial Properties : Preliminary investigations suggest that gold complexes, including 3-chloropropyl(triphenyl)phosphanium gold, may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This potential is particularly relevant in the context of rising antibiotic resistance .

Therapeutic Potential

The therapeutic implications of 3-chloropropyl(triphenyl)phosphanium gold extend beyond its catalytic and biological activities. The compound's ability to interact with biological targets opens avenues for its use in drug development:

- Cancer Treatment : Given its ability to induce apoptosis in cancer cells, this compound is being explored as a potential anticancer agent. Its unique reactivity patterns may allow for the design of novel therapies targeting specific cancer types .

- Antibacterial Applications : The antimicrobial properties observed suggest that this compound could be developed into new treatments for infections caused by resistant bacterial strains .

Case Studies

Several case studies illustrate the applications and effectiveness of 3-chloropropyl(triphenyl)phosphanium gold:

- Case Study 1 : A study demonstrated the use of this compound in a novel synthetic pathway for complex organic molecules, showcasing its efficiency as a catalyst in multi-step reactions.

- Case Study 2 : Research focused on its biological activity revealed significant cytotoxic effects against specific cancer cell lines, prompting further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Chloropropyl(triphenyl)phosphanium;gold involves the coordination of the gold atom to the triphenylphosphine ligand and the 3-chloropropyl group. This coordination stabilizes the gold atom and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Chloro(triphenylphosphine)gold(I): This compound is similar in structure but lacks the 3-chloropropyl group.

(Methoxymethyl)triphenylphosphonium chloride: This compound has a methoxymethyl group instead of a 3-chloropropyl group.

Uniqueness

The presence of the 3-chloropropyl group in 3-Chloropropyl(triphenyl)phosphanium;gold imparts unique chemical properties, such as increased reactivity and the ability to participate in specific substitution reactions

Biological Activity

3-Chloropropyl(triphenyl)phosphanium;gold is a coordination compound featuring a gold(I) center, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a broader class of gold complexes known for their therapeutic properties, especially in anticancer applications. This article examines the biological activity of this compound, including its mechanisms of action, interactions with cellular targets, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound can be represented by the formula C21H21AuClP. Its structure includes:

- A gold(I) center

- A triphenylphosphine ligand

- A chloropropyl moiety

This unique combination allows for diverse reactivity patterns and biological interactions, making it a subject of interest in both synthetic and biological research.

Mechanisms of Biological Activity

Research indicates that gold(I) complexes, including this compound, exhibit significant biological activity. Key findings include:

- Induction of Apoptosis : These compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This effect is mediated through interactions with cellular components such as DNA and mitochondrial membranes, leading to cellular stress responses and eventual cell death.

- Influence on Signaling Pathways : The compound may also affect key signaling pathways involved in cancer progression, suggesting a multifaceted approach to its therapeutic potential.

Interaction Studies

Interaction studies reveal that this compound interacts with various biological targets. For instance:

- Cellular Components : It has been demonstrated to interact with sulfur-containing biomolecules such as L-cysteine and reduced glutathione, which are important for cellular redox balance and enzymatic functions .

- Target Sites : The gold(I)-phosphine moiety is primarily responsible for interactions with target sites on biological molecules, particularly the selenyl-groups of enzymes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other gold(I) complexes:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Chloro(triphenylphosphine)gold(I) | (Ph₃P)AuCl | Common precursor for many reactions; stable under ambient conditions |

| Aryl Gold(I) Complexes | (ArPPh₃)AuX | Typically more reactive due to aryl substituents; used in organic synthesis |

| Gold(I) N-Heterocyclic Carbene Complexes | (NHC)AuCl | Exhibits different reactivity patterns; often used in catalysis |

This table highlights the distinctiveness of this compound, particularly its combination of phosphonium and gold coordination which may offer unique reactivity and biological profiles compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of gold(I) complexes similar to this compound. Notable findings include:

- Antitumor Activity : A series of gold(I)-triphenylphosphine complexes have been investigated for their antitumor properties. These studies suggest that modifications to the phosphine ligand can enhance biological efficacy against various cancer cell lines .

- Anti-inflammatory Effects : Research has also indicated that certain gold(I) complexes exhibit anti-inflammatory properties, potentially offering dual therapeutic applications in oncology and inflammatory diseases .

Properties

CAS No. |

61359-58-8 |

|---|---|

Molecular Formula |

C21H21AuClP+ |

Molecular Weight |

536.8 g/mol |

IUPAC Name |

3-chloropropyl(triphenyl)phosphanium;gold |

InChI |

InChI=1S/C21H21ClP.Au/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;/q+1; |

InChI Key |

JSUYNUAJRUICMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.